molecular formula C9H7Cl2N3S B185738 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-52-7

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B185738
CAS No.: 39181-52-7
M. Wt: 260.14 g/mol
InChI Key: VWFJPGHKRXMPGJ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives and similar compounds, such as:

    2,4-Dichlorobenzyl alcohol: This compound is a mild antiseptic used in throat lozenges and exhibits antimicrobial activity.

    5-Chloro-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the 2,4-dichlorobenzyl group.

    Thiadiazole derivatives: Other thiadiazole derivatives with various substituents have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJPGHKRXMPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350318
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-52-7
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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